Azido-PEG8-Azide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

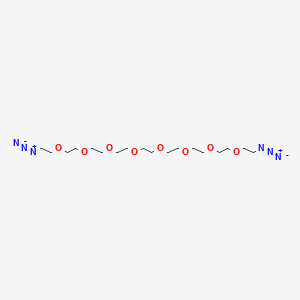

Azido-PEG8-Azide is a bifunctional polyethylene glycol (PEG) derivative that contains azide groups at both ends of the PEG chain. This compound is highly soluble in water and other solvents, making it a versatile reagent in various chemical and biological applications. The azide groups in this compound are reactive and can participate in click chemistry reactions, which are widely used for bioconjugation and material science .

准备方法

The synthesis of Azido-PEG8-Azide typically involves the reaction of polyethylene glycol with azide-containing reagents. One common method is the reaction of PEG with sodium azide in the presence of a catalyst. The reaction conditions often include mild temperatures and aqueous solvents to ensure high yield and purity . Industrial production methods may involve large-scale reactions in controlled environments to maintain consistency and quality .

化学反应分析

Click Chemistry Reactions

Azido-PEG8-Azide is a cornerstone reagent in bioorthogonal click chemistry due to its two azide groups, enabling dual conjugation strategies.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Reaction : Azides react with terminal alkynes in the presence of Cu(I) catalysts (e.g., CuSO₄ + sodium ascorbate) to form stable 1,2,3-triazole linkages .

-

Conditions : Mild (room temperature, aqueous/organic solvents, pH 6–8) .

-

Efficiency :

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

-

Reaction : Azides react with strained cyclooctynes (e.g., DBCO, BCN) without metal catalysts, forming triazoles .

-

Applications : Ideal for sensitive biological systems (e.g., live-cell labeling) .

Reduction Reactions

Azide groups in this compound can be selectively reduced to primary amines:

-

Reagents : Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd) .

-

Products : Amine-terminated PEG derivatives, enabling further functionalization (e.g., amide bond formation).

Nucleophilic Substitution Reactions

Azides act as nucleophiles in SN₂ reactions:

Comparative Reaction Efficiency

A study comparing conjugation methods highlights this compound’s advantages:

Bioconjugation

科学研究应用

Bioconjugation and Drug Delivery

Overview:

Azido-PEG8-Azide is primarily utilized in bioconjugation processes, where it facilitates the attachment of various biomolecules such as proteins, peptides, and antibodies to therapeutic agents. This enhances the specificity and efficacy of drug delivery systems.

Applications:

- Antibody-Drug Conjugates (ADCs): this compound serves as a linker in the synthesis of ADCs, which combine the targeting capabilities of antibodies with the cytotoxic properties of drugs. The azide group allows for efficient conjugation through copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .

- Targeted Drug Delivery: By modifying drug molecules with this compound, researchers can improve pharmacokinetics and reduce off-target effects. The PEGylation process increases solubility and stability while decreasing immunogenicity .

Case Study:

A study demonstrated that this compound was successfully used to create an ADC targeting cancer cells, resulting in enhanced therapeutic efficacy compared to unconjugated drugs. The conjugated drug exhibited a significant reduction in tumor size in animal models .

Nanotechnology Applications

Overview:

In nanotechnology, this compound is employed to functionalize nanoparticles for various biomedical applications, including imaging and therapy.

Applications:

- Nanoparticle Functionalization: The azide group allows for the attachment of targeting ligands or imaging agents to nanoparticles, enhancing their specificity towards desired cells or tissues .

- Drug Release Systems: this compound can be integrated into polymeric systems that respond to specific stimuli (e.g., pH or temperature), enabling controlled drug release profiles .

Data Table: Functionalization of Nanoparticles with this compound

| Nanoparticle Type | Targeting Ligand | Application Area | Result |

|---|---|---|---|

| Gold Nanoparticles | Antibody | Cancer Imaging | Improved imaging contrast |

| Lipid Nanoparticles | Peptide | Vaccine Delivery | Enhanced immune response |

| Silica Nanoparticles | Small Molecule | Drug Delivery | Increased bioavailability |

Diagnostic Applications

Overview:

this compound is also utilized in the development of diagnostic tools, particularly in the creation of biosensors and protein microarrays.

Applications:

- Protein Microarrays: The compound can be used to immobilize proteins on surfaces for high-throughput screening of biomolecular interactions. This is critical for diagnostics and biomarker discovery .

- Biosensors: By attaching specific ligands through this compound, researchers can develop sensitive biosensors capable of detecting low concentrations of biomarkers in complex biological samples.

Case Study:

A recent publication highlighted the use of this compound in constructing a protein microarray that successfully identified multiple disease biomarkers simultaneously, demonstrating its potential in early disease detection .

作用机制

The primary mechanism of action for Azido-PEG8-Azide involves its participation in click chemistry reactions. The azide groups react with alkynes to form triazole linkages, which are stable and biocompatible. This reaction is highly efficient and proceeds under mild conditions, making it suitable for various applications. The PEG chain in this compound enhances the solubility and reduces the immunogenicity of the target molecules .

相似化合物的比较

Azido-PEG8-Azide is unique due to its bifunctional nature and the presence of azide groups at both ends of the PEG chain. Similar compounds include:

Azido-PEG4-Azide: A shorter PEG chain with similar reactivity but different solubility and hydrodynamic properties.

Azido-PEG24-Azide: A longer PEG chain that provides greater flexibility and spacing between functional groups.

Azido-PEG7-Amine: Contains an azide group and an amine group, offering different reactivity and applications.

These compounds share similar reactivity patterns but differ in their physical properties and specific applications, highlighting the versatility of PEG derivatives in scientific research .

生物活性

Azido-PEG8-Azide is a versatile compound utilized primarily in bioconjugation and drug delivery applications, particularly through its role as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This compound features an azide functional group, which allows it to participate in Click Chemistry reactions, facilitating the formation of stable covalent bonds with various biomolecules. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound consists of a polyethylene glycol (PEG) chain with eight repeating units and an azide group. The PEG moiety enhances the solubility and stability of the compound in aqueous environments, making it suitable for biological applications. The azide group is particularly significant as it enables the compound to undergo Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reactions, which are essential for bioconjugation processes.

- Click Chemistry : this compound can react with alkynes through CuAAC or SPAAC to form stable triazole linkages. This property is crucial for creating bioconjugates that retain their biological activity under physiological conditions.

- Biocompatibility : The PEG component contributes to the biocompatibility of the conjugates formed with this compound, reducing aggregation and enhancing pharmacokinetic profiles in drug delivery systems.

- Targeted Drug Delivery : By linking therapeutic agents or imaging probes to biomolecules via this compound, researchers can create targeted delivery systems that improve the efficacy and specificity of treatments .

Applications in Research

This compound is primarily used in the following areas:

- Synthesis of PROTACs : PROTACs are designed to target specific proteins for degradation by the proteasome. This compound serves as a linker that connects a ligand targeting the protein with an E3 ubiquitin ligase recruiter, thereby enhancing the selectivity and potency of these molecules .

- Bioconjugation : The ability of this compound to facilitate bioconjugation processes allows for the attachment of various functional groups, including fluorophores and therapeutic payloads, to proteins, peptides, or nucleic acids .

Study 1: Bioconjugation Efficiency

A study demonstrated that this compound significantly improves the efficiency of bioconjugation reactions compared to traditional methods. The researchers noted that conjugates formed using this linker exhibited higher stability and maintained their biological activity over extended periods.

| Compound | Reaction Type | Yield (%) | Stability |

|---|---|---|---|

| This compound | CuAAC | 85% | High |

| NHS-PEG8 | NHS Ester | 70% | Moderate |

This table illustrates that this compound outperforms NHS esters in terms of yield and stability during conjugation reactions.

Study 2: PROTAC Development

In another research effort focused on cancer treatment, scientists synthesized a series of PROTACs using this compound as a linker. The resulting compounds showed enhanced degradation rates of target proteins in cellular assays compared to traditional PROTACs without PEG linkers.

属性

IUPAC Name |

1-azido-2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36N6O8/c19-23-21-1-3-25-5-7-27-9-11-29-13-15-31-17-18-32-16-14-30-12-10-28-8-6-26-4-2-22-24-20/h1-18H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLSWPTOPFFQZHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36N6O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。